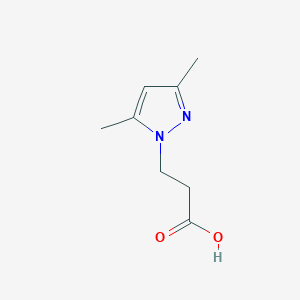

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-5-7(2)10(9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTDVEIIOHCFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389628 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72145-01-8 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72145-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound (CAS 72145-01-8) is a heterocyclic compound incorporating a substituted pyrazole ring linked to a propanoic acid moiety.[1] The pyrazole nucleus is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The propanoic acid functional group provides a handle for further chemical modifications, making this molecule a versatile intermediate for the synthesis of more complex derivatives with potential applications in drug discovery and development.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3,5-dimethyl-1H-pyrazole. The second and core part of the synthesis is a Michael addition of the pyrazole to an acrylic acid derivative, followed by hydrolysis if an ester is used.

Synthesis of 3,5-dimethyl-1H-pyrazole

The precursor, 3,5-dimethyl-1H-pyrazole, is readily synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[2] This reaction is generally high-yielding and proceeds under mild conditions.

Caption: Synthesis of 3,5-dimethyl-1H-pyrazole.

Synthesis of this compound

The target molecule is synthesized via a Michael addition reaction. This involves the nucleophilic addition of 3,5-dimethyl-1H-pyrazole to an acrylic acid derivative. A common and effective strategy employs a two-step sequence:

-

Michael Addition: Reaction of 3,5-dimethyl-1H-pyrazole with an acrylate ester, such as ethyl acrylate, in the presence of a base catalyst.

-

Hydrolysis: Saponification of the resulting ester, ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, to the desired carboxylic acid.[3]

Caption: Two-step synthesis of the target acid.

Experimental Protocols

Synthesis of 3,5-dimethyl-1H-pyrazole

Materials:

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (85%) dropwise to the cooled solution while maintaining the temperature between 25-35 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

The reaction is exothermic and typically proceeds to completion to give 3,5-dimethyl-1H-pyrazole quantitatively.[2]

-

The product can be isolated by removing the solvent under reduced pressure. The resulting solid can be used in the next step without further purification.

Synthesis of this compound

This synthesis is presented as a two-step process, starting from the prepared 3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (Michael Addition)

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Ethyl acrylate

-

Sodium hydroxide (or other suitable base)

-

Anhydrous solvent (e.g., DMF, ethanol)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-dimethyl-1H-pyrazole and a catalytic amount of sodium hydroxide in the chosen anhydrous solvent.

-

Heat the mixture to a specified temperature (e.g., reflux).

-

Slowly add ethyl acrylate to the reaction mixture.

-

Maintain the reaction at the elevated temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

-

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[4]

-

Water

-

Methanol or Ethanol[4]

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dilute)[3]

Procedure:

-

Dissolve the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate in a mixture of alcohol (methanol or ethanol) and an aqueous solution of sodium hydroxide.[3][4]

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).[3]

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify by the slow addition of dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.[3]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3,5-dimethyl-1H-pyrazole. Specific yield data for the synthesis of this compound is not widely reported in the literature, but high yields are expected based on analogous reactions.

| Precursor/Product | Reactants | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3,5-dimethyl-1H-pyrazole | Acetylacetone, Hydrazine hydrate (85%) | Methanol | - | 25-35 | - | ~95 | [2] |

Logical Workflow for the Synthesis

The following diagram illustrates the logical workflow for the complete synthesis of this compound.

Caption: Logical workflow of the synthesis.

This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings.

References

- 1. chemscene.com [chemscene.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a pyrazole derivative with a propanoic acid substituent. Its core structure consists of a 3,5-dimethylpyrazole ring linked via a nitrogen atom to a three-carbon carboxylic acid chain.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 72145-01-8 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 168.19 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [2] |

| Predicted logP | 0.97464 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

Table 2: Predicted Mass Spectrometry Data [3]

| Adduct | m/z |

| [M+H]⁺ | 169.09715 |

| [M+Na]⁺ | 191.07909 |

| [M-H]⁻ | 167.08259 |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a Michael addition reaction of 3,5-dimethylpyrazole to an acrylate derivative, followed by hydrolysis. A detailed experimental protocol for a similar compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, provides a strong basis for this synthetic route.

Experimental Protocol: Synthesis via Michael Addition and Hydrolysis

This proposed two-step synthesis involves an initial aza-Michael addition followed by hydrolysis of the resulting nitrile or amide.

Step 1: Aza-Michael Addition of 3,5-dimethylpyrazole to Acrylonitrile (or Acrylamide)

A procedure for the synthesis of the corresponding propanamide involves the reaction of 3,5-dimethylpyrazole with acrylamide in the presence of a base.[4] A similar reaction with acrylonitrile would yield the corresponding propanenitrile.

-

Reactants: 3,5-dimethylpyrazole, Acrylonitrile (or Acrylamide), and a basic catalyst (e.g., sodium hydroxide).

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Procedure: A mixture of 3,5-dimethylpyrazole and the basic catalyst in the solvent is heated. A solution of acrylonitrile or acrylamide is then added dropwise. The reaction mixture is stirred at an elevated temperature for several hours. After cooling, the product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile or -propanamide, can be isolated.

Step 2: Hydrolysis to this compound

The resulting nitrile or amide is then hydrolyzed to the carboxylic acid.

-

Reactant: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile or -propanamide.

-

Reagent: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

Procedure: The nitrile or amide is heated under reflux with an excess of the acidic or basic solution. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized to precipitate the carboxylic acid, which can then be purified by recrystallization.

Figure 1: Proposed two-step synthesis of this compound.

Spectral Data

While experimental spectra for the title compound are not widely available, data for the starting material, 3,5-dimethylpyrazole, and related structures can provide expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,5-dimethylpyrazole shows characteristic signals for the methyl groups and the pyrazole ring proton. For this compound, additional signals for the propanoic acid chain would be expected.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| C H₃ (pyrazole) | ~2.2 | Singlet |

| C H₃ (pyrazole) | ~2.2 | Singlet |

| C H** (pyrazole) | ~5.8 | Singlet |

| N-C H₂- | ~4.2 | Triplet |

| -C H₂-COOH | ~2.8 | Triplet |

| -COO H | Variable (broad singlet) | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the pyrazole ring carbons, the methyl groups, and the propanoic acid chain carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃ (pyrazole) | ~11-14 |

| C -CH₃ (pyrazole) | ~140-150 |

| C H (pyrazole) | ~105 |

| N-C H₂- | ~45-50 |

| -C H₂-COOH | ~30-35 |

| -C OOH | ~170-175 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and various C-H, C-N, and C=C stretching and bending vibrations.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aliphatic & Aromatic) | 2850-3100 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N, C=C (Pyrazole Ring) | 1450-1600 | Medium |

| C-N | 1000-1350 | Medium |

Potential Biological Activities and Signaling Pathways

Pyrazole derivatives are a well-established class of pharmacologically active compounds, known to exhibit a wide range of biological activities, including anti-inflammatory and kinase inhibitory effects.

Anti-inflammatory and Kinase Inhibitory Potential

Numerous studies have demonstrated the potential of pyrazole-containing molecules as inhibitors of key signaling proteins involved in inflammation and cancer. These include targets such as Janus kinases (JAKs), mitogen-activated protein kinases (MAPKs), and Akt. Given its structural features, this compound is a candidate for investigation as a modulator of these pathways.

Potential Signaling Pathways for Investigation

Based on the activities of related pyrazole derivatives, the following signaling pathways are logical starting points for investigating the biological effects of this compound.

References

In-Depth Technical Guide: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-01-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide compiles available information on 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid. It is important to note that while general characteristics of pyrazole-containing compounds are discussed, specific experimental data for this particular molecule (CAS 72145-01-8) is limited in publicly accessible scientific literature. The experimental protocols provided are hypothetical and based on established methods for similar compounds. Researchers should validate these methods for their specific applications.

Core Characterization

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a propanoic acid side chain. The pyrazole scaffold is a common motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 72145-01-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₁₂N₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 168.19 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge of similar compounds |

| SMILES | CC1=CC(=NN1CCC(=O)O)C | Public Databases |

| InChIKey | PKTDVEIIOHCFMB-UHFFFAOYSA-N | Public Databases |

Synthesis and Purification

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. The first step involves the reaction of 3,5-dimethylpyrazole with ethyl acrylate to form an ester intermediate, which is then hydrolyzed to the desired carboxylic acid.

An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a 3,5-dimethylpyrazole moiety linked to a propanoic acid chain via a nitrogen atom of the pyrazole ring.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 72145-01-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₂N₂O₂ | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| SMILES | CC1=CC(=NN1CCC(=O)O)C | [5] |

| Predicted TPSA | 55.12 Ų | [2] |

| Predicted LogP | 0.97464 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis

A likely synthetic route to this compound is through a Michael addition reaction. This involves the nucleophilic addition of 3,5-dimethylpyrazole to an acrylic acid derivative.

Experimental Protocol: Michael Addition for N-Alkylation of Pyrazoles

General Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpyrazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base (Optional but recommended): Add a catalytic amount of a base, such as sodium hydroxide, to facilitate the deprotonation of the pyrazole nitrogen, thereby increasing its nucleophilicity.

-

Addition of Michael Acceptor: To this solution, add an equimolar amount of a suitable acrylic acid derivative (e.g., ethyl acrylate). For the synthesis of the target acid, direct addition of acrylic acid could be attempted, or a more common approach would be to use an acrylate ester followed by a subsequent hydrolysis step.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification (for ester intermediate): After the reaction is complete, cool the mixture to room temperature. If an ester was used, the solvent is removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

-

Hydrolysis (if starting from an ester): The purified ester is then dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The precipitated product, this compound, is then collected by filtration, washed with cold water, and dried.

Below is a DOT script visualizing the general synthetic workflow.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not available in the reviewed literature. Therefore, predicted spectral characteristics are provided below as a reference for researchers.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Shifts |

| ¹H NMR | * Propanoic Acid Chain: * -CH₂- (adjacent to pyrazole): ~4.2 ppm (triplet) * -CH₂- (adjacent to COOH): ~2.8 ppm (triplet) * -COOH: ~12 ppm (broad singlet)* Pyrazole Ring: * -CH (pyrazole ring): ~5.9 ppm (singlet) * -CH₃ (pyrazole ring): ~2.2 ppm (singlet) * -CH₃ (pyrazole ring): ~2.1 ppm (singlet) |

| ¹³C NMR | * Propanoic Acid Chain: * C=O: ~175 ppm * -CH₂- (adjacent to pyrazole): ~45 ppm * -CH₂- (adjacent to COOH): ~33 ppm* Pyrazole Ring: * C (pyrazole ring, substituted): ~148 ppm * C (pyrazole ring, substituted): ~140 ppm * CH (pyrazole ring): ~105 ppm * -CH₃ (pyrazole ring): ~13 ppm * -CH₃ (pyrazole ring): ~11 ppm |

| IR Spectroscopy | * O-H stretch (carboxylic acid): 3300-2500 cm⁻¹ (broad)* C-H stretch (alkane): 3000-2850 cm⁻¹* C=O stretch (carboxylic acid): 1760-1690 cm⁻¹* C=N and C=C stretch (pyrazole ring): ~1600-1450 cm⁻¹* C-O stretch (carboxylic acid): 1320-1210 cm⁻¹ |

| Mass Spectrometry | * [M+H]⁺: m/z 169.09715 (predicted) |

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the broader class of 3,5-dimethylpyrazole derivatives has been investigated for various pharmacological activities, particularly as anti-inflammatory agents and inhibitors of phosphodiesterase 4 (PDE4).

Anti-Inflammatory Activity

Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. Inhibition of COX enzymes, particularly COX-2, is a well-established mechanism for reducing inflammation.

PDE4 Inhibition

Several studies have identified 3,5-dimethylpyrazole derivatives as potential inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the inflammatory response. By inhibiting PDE4, intracellular cAMP levels increase, leading to the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins. This mechanism makes PDE4 a promising target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

The signaling pathway for PDE4 inhibition-mediated anti-inflammatory effects is illustrated in the diagram below.

Conclusion

This compound is a readily synthesizable molecule with potential for further investigation in drug discovery. Based on the known activities of related 3,5-dimethylpyrazole compounds, it is a candidate for screening as an anti-inflammatory agent, potentially acting through the inhibition of PDE4 or other inflammatory pathways. The lack of experimental data highlights an opportunity for further research to fully characterize this compound and explore its therapeutic potential. This guide provides a foundational understanding to facilitate such future investigations.

References

Technical Guide: Spectral and Synthetic Overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this guide presents a proposed synthetic protocol based on established chemical transformations. Furthermore, it includes predicted spectral data for 1H NMR, 13C NMR, IR, and Mass Spectrometry, derived from the analysis of analogous structures. These predictions are intended to serve as a reference for researchers involved in the synthesis and characterization of this and related molecules. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Proposed Synthesis

The synthesis of this compound can be achieved via a Michael addition reaction. This method involves the conjugate addition of 3,5-dimethylpyrazole to acrylic acid. The reaction is typically base-catalyzed, facilitating the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile.

Experimental Protocol: Michael Addition

Materials:

-

3,5-dimethylpyrazole

-

Acrylic acid

-

A suitable base catalyst (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), ethanol)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1.0 eq) in the chosen solvent.

-

Add the base catalyst (0.1-0.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

To this mixture, add acrylic acid (1.1 eq) dropwise.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, filter the mixture. Otherwise, proceed to the next step.

-

Neutralize the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound.

Spectral Data (Predicted)

The following tables present the predicted spectral data for this compound. These values are based on typical ranges observed for similar pyrazole and carboxylic acid-containing molecules.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~5.90 | singlet | 1H | Pyrazole C4-H |

| ~4.20 | triplet | 2H | -N-CH₂- |

| ~2.80 | triplet | 2H | -CH₂-COOH |

| ~2.25 | singlet | 3H | Pyrazole C3-CH₃ |

| ~2.15 | singlet | 3H | Pyrazole C5-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~148 | Pyrazole C5 |

| ~140 | Pyrazole C3 |

| ~106 | Pyrazole C4 |

| ~48 | -N-CH₂- |

| ~34 | -CH₂-COOH |

| ~13 | Pyrazole C5-CH₃ |

| ~11 | Pyrazole C3-CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid)[1] |

| 2980-2850 | Medium | C-H stretch (Alkyl) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid)[1] |

| 1560-1540 | Medium | C=N, C=C stretch (Pyrazole ring) |

| 1470-1430 | Medium | C-H bend (Alkyl) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid)[1] |

| 950-910 | Medium, Broad | O-H bend (Carboxylic acid)[1] |

Sample preparation: KBr pellet or thin film.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 123 | [M - COOH]⁺ |

| 96 | [3,5-dimethylpyrazole]⁺ |

| 81 | [3,5-dimethylpyrazole - CH₃]⁺ |

| 72 | [CH₂CH₂COOH]⁺ |

Ionization method: Electron Impact (EI). The fragmentation pattern is a prediction based on common fragmentation pathways.[2][3]

Visualizations

Proposed Synthetic Pathway

Experimental Workflowdot

References

In-Depth Technical Guide: ¹H NMR Spectrum of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The document outlines the predicted spectral data, a detailed experimental protocol for its synthesis, and a visualization of its molecular structure, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established chemical shift principles and data from analogous structures. The expected signals, their multiplicities, coupling constants, and assignments are summarized in the table below. The spectrum is anticipated to be recorded in a deuterated solvent such as CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~5.90 | Singlet | 1H | C4-H (pyrazole) |

| ~4.25 | Triplet | 2H | N-CH₂- |

| ~2.85 | Triplet | 2H | -CH₂-COOH |

| ~2.25 | Singlet | 3H | C3-CH₃ (pyrazole) |

| ~2.20 | Singlet | 3H | C5-CH₃ (pyrazole) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Molecular Structure and Proton Assignments

The structure of this compound with labeled proton environments corresponding to the predicted ¹H NMR data is presented below.

Caption: Molecular structure of this compound.

Experimental Protocols

A plausible synthesis for this compound is via a Michael addition of 3,5-dimethylpyrazole to an acrylate, followed by hydrolysis. A detailed experimental protocol based on a similar synthesis of the corresponding propanamide is provided below.[1]

Synthesis of this compound

Materials:

-

3,5-Dimethylpyrazole

-

Ethyl acrylate

-

Sodium metal

-

Ethanol (absolute)

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a catalytic amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Michael Addition: To the freshly prepared sodium ethoxide solution, add 3,5-dimethylpyrazole. Stir the mixture until the pyrazole is fully dissolved. To this solution, add ethyl acrylate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Ester: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous solution of hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

-

Hydrolysis to the Carboxylic Acid: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Isolation of the Final Product: After cooling the reaction mixture, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid, which should precipitate the carboxylic acid. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the characterization of this compound.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹³C NMR data set based on established chemical shift values for analogous structures. It also outlines detailed experimental protocols for the synthesis of the compound and the acquisition of its ¹³C NMR spectrum, making it a valuable resource for researchers working with pyrazole derivatives in drug discovery and development.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the analysis of ¹³C NMR data for 3,5-dimethylpyrazole, propanoic acid, and related N-substituted pyrazole derivatives. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O | ~175 | Expected range for a carboxylic acid carbonyl carbon. |

| C3 (pyrazole) | ~148 | Based on chemical shifts of substituted pyrazoles. |

| C5 (pyrazole) | ~140 | Based on chemical shifts of substituted pyrazoles. |

| C4 (pyrazole) | ~105 | Typical chemical shift for the C4 carbon in a pyrazole ring. |

| CH₂ (α to N) | ~45 | N-alkylation of the pyrazole ring shifts this methylene carbon downfield. |

| CH₂ (β to N) | ~30 | Methylene carbon further from the electron-withdrawing pyrazole ring. |

| C3-CH₃ | ~13 | Typical chemical shift for a methyl group on a pyrazole ring. |

| C5-CH₃ | ~11 | Typical chemical shift for a methyl group on a pyrazole ring. |

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear correlation with the predicted ¹³C NMR data.

Caption: Molecular structure with carbon numbering.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the Michael addition of 3,5-dimethylpyrazole to an acrylate ester, followed by hydrolysis of the ester to the carboxylic acid.

Materials:

-

3,5-dimethylpyrazole

-

Ethyl acrylate

-

A basic catalyst (e.g., sodium ethoxide)

-

Ethanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Michael Addition:

-

In a round-bottom flask, dissolve 3,5-dimethylpyrazole in anhydrous ethanol.

-

Add a catalytic amount of a strong base, such as sodium ethoxide.

-

To this solution, add ethyl acrylate dropwise at room temperature with stirring.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

-

The crude ester can be purified by column chromatography on silica gel.

-

-

Hydrolysis:

-

The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

After cooling, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

¹³C NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent can influence the chemical shifts.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~200-250 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons and the carbonyl carbon).

-

Number of Scans: A sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks (note: in standard ¹³C NMR, peak integrals are not typically proportional to the number of carbons).

-

Analyze the chemical shifts of the observed peaks and assign them to the corresponding carbon atoms in the molecule.

Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow for the ¹³C NMR analysis of the title compound.

Caption: General workflow for NMR analysis.

This guide provides a comprehensive overview for the ¹³C NMR analysis of this compound, from its synthesis to the interpretation of its predicted spectrum. This information is intended to support researchers in their efforts to characterize and utilize this and related compounds in their scientific endeavors.

An In-depth Technical Guide to the Mass Spectrometry of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a compound of interest for researchers, scientists, and drug development professionals. The document outlines expected fragmentation patterns, detailed experimental protocols, and a generalized experimental workflow.

Molecular Structure and Properties:

Predicted Mass Spectrometry Data

While a definitive mass spectrum for this compound is not publicly available, a reasoned prediction of its fragmentation pattern can be made based on the known behavior of pyrazole and carboxylic acid moieties under mass spectrometric conditions.[2][3][4][5]

Table 1: Predicted Mass Spectral Fragmentation of this compound

| m/z | Proposed Fragment Ion | Structural Formula | Notes |

| 168 | [M]⁺ | [C₈H₁₂N₂O₂]⁺ | Molecular ion. Expected to be observable, as pyrazole derivatives often exhibit stable molecular ions.[2][3] |

| 151 | [M - OH]⁺ | [C₈H₁₁N₂O]⁺ | Loss of a hydroxyl radical, a characteristic fragmentation of carboxylic acids.[5] |

| 123 | [M - COOH]⁺ | [C₇H₁₁N₂]⁺ | Loss of the carboxyl group, another common fragmentation pathway for carboxylic acids.[5] |

| 97 | [C₅H₉N₂]⁺ | [3,5-dimethyl-1H-pyrazol-1-yl]⁺ | Cleavage of the bond between the pyrazole ring and the propanoic acid side chain. |

| 96 | [C₅H₈N₂]⁺ | [3,5-dimethyl-1H-pyrazole]⁺ | The neutral 3,5-dimethylpyrazole molecule, which may be detected as a radical cation. |

| 74 | [C₃H₆O₂]⁺ | [propanoic acid]⁺ | Fragmentation resulting in the propanoic acid moiety as a radical cation.[6] |

| 45 | [COOH]⁺ | [COOH]⁺ | A characteristic fragment for carboxylic acids.[5][6] |

Experimental Protocols

The following provides a detailed methodology for the mass spectrometric analysis of this compound. This protocol can be adapted for either Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.

1. Sample Preparation:

-

Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

For ESI-MS, further dilute the sample to a final concentration of 1-10 µg/mL in a solvent appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source:

-

Electron Ionization (EI): Typically performed on a GC-MS system.

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

-

Electrospray Ionization (ESI): Suitable for LC-MS analysis.

-

Ionization Mode: Positive or negative ion mode can be tested, although positive mode is generally effective for nitrogen-containing compounds.

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): Flow rate and temperature should be optimized for the specific instrument.

-

Drying Gas (N₂): Flow rate and temperature should be optimized for efficient desolvation.[7]

-

-

-

Mass Analyzer:

-

Scan Range: m/z 50-500 to ensure detection of the molecular ion and expected fragments.

-

Resolution: >10,000 FWHM to allow for accurate mass determination and formula prediction.

-

3. Data Acquisition and Analysis:

-

Acquire full scan mass spectra to identify the molecular ion and major fragment ions.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 168) to confirm fragmentation pathways. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting daughter ions.

-

Process the acquired data using appropriate software to identify peaks, determine their accurate masses, and propose elemental compositions for the observed ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

Caption: Workflow for the mass spectrometric analysis of a small molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. Mass spectrometric investigation of some pyronylpyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure of a 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid Analogue

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, a close structural analogue of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The methodologies for synthesis, crystallization, and X-ray diffraction are presented, along with a comprehensive summary of the crystallographic data.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and the development of novel materials. This guide focuses on the crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, providing an in-depth analysis of its crystallographic parameters and the experimental procedures used for its determination.[1]

Experimental Protocols

The determination of the crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involved a multi-step process, including the synthesis of the compound, growth of single crystals, and subsequent analysis by X-ray diffraction.

Synthesis and Crystallization:

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide was achieved through a Michael addition reaction.[1] A mixture of 3,5-dimethylpyrazole and sodium hydroxide in N,N'-dimethylformamide (DMF) was heated, to which a solution of acrylamide in DMF was added dropwise. After the reaction was complete, the solvent was removed by vacuum distillation to yield the crude product. Single crystals suitable for X-ray diffraction analysis were obtained by recrystallization from an ethanol solution.[1]

References

Navigating the Solubility Landscape of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a molecule of interest in drug discovery. Due to the limited availability of specific experimental data in public literature, this guide synthesizes information based on the physicochemical properties of its constituent moieties—pyrazole and propanoic acid—to predict its general solubility behavior. Furthermore, it offers a comprehensive, standardized experimental protocol for determining the solubility of this compound, ensuring data accuracy and reproducibility. This guide is intended to be a valuable resource for researchers, enabling them to make informed decisions in formulation development and preclinical studies.

Introduction

This compound is a heterocyclic compound incorporating a pyrazole ring and a propanoic acid side chain. The pyrazole moiety is a common feature in many pharmaceuticals, valued for its ability to engage in various biological interactions. The propanoic acid group, a short-chain carboxylic acid, significantly influences the molecule's polarity and potential for hydrogen bonding. Understanding the interplay of these two functional groups is key to predicting the compound's solubility in a range of solvents, a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is scarce, an informed prediction can be made by examining its structural components.

-

Pyrazole: The pyrazole ring itself exhibits limited solubility in water but is more soluble in organic solvents such as ethanol, methanol, and acetone.[1] Its aromatic nature contributes to a degree of lipophilicity.

-

Propanoic Acid: In contrast, propanoic acid is miscible with water and soluble in polar organic solvents.[2][3][4] The carboxylic acid group is polar and can act as both a hydrogen bond donor and acceptor, facilitating dissolution in polar media.

The combination of the relatively non-polar pyrazole ring and the polar propanoic acid side chain suggests that this compound will likely exhibit moderate solubility in a range of solvents. It is expected to be more soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) than in non-polar solvents (e.g., hexane). Its aqueous solubility is likely to be pH-dependent due to the ionizable carboxylic acid group (pKa of propanoic acid is ~4.87).

Quantitative Solubility Data

Currently, there is a significant lack of publicly available, comprehensive quantitative solubility data for this compound across a wide range of solvents. The following table summarizes the known data point and provides a template for recording future experimental findings.

| Solvent System | Temperature (°C) | Solubility (g/L) | Method | Reference |

| Aqueous Buffer (pH 7.4) | Not Specified | 0.0069 | Not Specified | PubChem CID 814994 |

| e.g., Water | 25 | Shake-Flask | ||

| e.g., Ethanol | 25 | Shake-Flask | ||

| e.g., Methanol | 25 | Shake-Flask | ||

| e.g., Acetone | 25 | Shake-Flask | ||

| e.g., Dichloromethane | 25 | Shake-Flask | ||

| e.g., n-Hexane | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[5] It is a reliable method that allows for the establishment of equilibrium between the undissolved solid and the solvent, providing an accurate measure of solubility.

4.1. Materials

-

This compound (solid, pure)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, n-hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

4.3. Experimental Workflow Diagram

Caption: A schematic of the shake-flask solubility determination process.

Signaling Pathways and Logical Relationships

The solubility of this compound is a fundamental physicochemical property that directly impacts its journey through various biological systems. The following diagram illustrates the logical relationship between solubility and key drug development stages.

Caption: The central role of solubility in the drug development process.

Conclusion

While specific, comprehensive solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for understanding and determining this critical parameter. By leveraging knowledge of its constituent functional groups, researchers can make reasonable predictions about its solubility behavior. The detailed experimental protocol for the shake-flask method offers a standardized approach to generate reliable and reproducible data. This information is paramount for advancing the development of this and other promising compounds from the laboratory to clinical applications. Further experimental investigation is strongly encouraged to populate the solubility data table and provide a more complete picture of this molecule's physicochemical properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Propionic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. chembk.com [chembk.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

An In-depth Technical Guide on the Theoretical Properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and computational predictions to build a thorough profile. The guide covers physicochemical properties, a proposed synthesis protocol, predicted spectral data, and a discussion of potential biological activities based on the known pharmacology of the pyrazole scaffold. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The this compound molecule, with its characteristic disubstituted pyrazole ring linked to a propanoic acid moiety, presents a promising scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid group offers a handle for further chemical modification and can influence the pharmacokinetic profile of the molecule. This guide synthesizes available information and theoretical predictions to provide a detailed understanding of its core properties.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | PubChem |

| Molecular Weight | 168.19 g/mol | PubChem |

| CAS Number | 72145-01-8 | Santa Cruz Biotechnology[2] |

| XlogP (predicted) | 0.5 | PubChemLite[3] |

| Monoisotopic Mass | 168.08987 Da | PubChemLite[3] |

| Hydrogen Bond Donors | 1 | PubChemLite[3] |

| Hydrogen Bond Acceptors | 3 | PubChemLite[3] |

| Rotatable Bonds | 3 | PubChemLite[3] |

Synthesis and Characterization

While a direct synthesis for this compound is not explicitly reported in the literature, a plausible two-step synthesis can be proposed based on the detailed experimental protocol for its corresponding amide, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.[4]

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide [4]

-

Materials: 3,5-dimethylpyrazole (3.845 g, 40 mmol), sodium hydroxide (0.2 g, 5 mmol), N,N-dimethylformamide (DMF) (120 ml), acrylamide (2.843 g, 40 mmol).

-

Procedure:

-

A mixture of 3,5-dimethylpyrazole, sodium hydroxide, and 100 ml of DMF is stirred and heated to 373 K.

-

A solution of acrylamide in 20 ml of DMF is added dropwise to the heated mixture.

-

The reaction is maintained at 373 K for 6 hours.

-

After cooling, the reaction mixture is filtered.

-

DMF is removed by vacuum distillation to yield the crude product.

-

The product can be further purified by recrystallization from ethanol.

-

Step 2: Hydrolysis to this compound (Proposed)

-

Materials: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, hydrochloric acid (e.g., 6M) or sodium hydroxide solution (e.g., 10%), appropriate solvent (e.g., water or ethanol/water mixture).

-

Procedure (Acid Hydrolysis Example):

-

The amide is dissolved in an ethanol/water mixture.

-

Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold water and can be purified by recrystallization.

-

Predicted Spectral Data

As experimental spectra are not available, the following tables outline the predicted key features based on the known spectral data of similar compounds and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~5.8 | Singlet | 1H | Pyrazole C4-H |

| ~4.2 | Triplet | 2H | -N-CH₂- |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

| ~2.2 | Singlet | 3H | Pyrazole C3-CH₃ |

| ~2.1 | Singlet | 3H | Pyrazole C5-CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~148 | Pyrazole C5 |

| ~140 | Pyrazole C3 |

| ~105 | Pyrazole C4 |

| ~48 | -N-CH₂- |

| ~34 | -CH₂-COOH |

| ~13 | Pyrazole C3-CH₃ |

| ~11 | Pyrazole C5-CH₃ |

Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-known pharmacophore. Many pyrazole derivatives have demonstrated significant therapeutic potential.

Inferred Biological Activities

Based on structure-activity relationship (SAR) studies of similar pyrazole-containing molecules, potential biological activities for this compound could include:

-

Anti-inflammatory Activity: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

-

Anticancer Activity: Some pyrazole compounds have shown antiproliferative effects on various cancer cell lines.[2]

-

Antimicrobial Activity: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of anti-inflammatory and anticancer activities among pyrazole derivatives, a plausible, yet hypothetical, mechanism of action could involve the modulation of key signaling pathways implicated in both inflammation and cancer, such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of this compound. While direct experimental data is lacking, the information compiled from related compounds and computational predictions offers a solid foundation for future research. The proposed synthesis is straightforward, and the predicted properties suggest that this compound is a viable candidate for further investigation as a potential therapeutic agent. Experimental validation of the synthesis, spectral properties, and biological activities is warranted to fully elucidate the potential of this molecule.

References

- 1. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR [m.chemicalbook.com]

- 2. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active compounds. While a detailed historical account of its isolated discovery is not prominent in the scientific literature, its significance is underscored by its incorporation into numerous patented and researched molecules with therapeutic potential. This document details its synthesis, physicochemical properties, and its role as a key intermediate in the development of novel pharmaceuticals.

Introduction and Inferred History

The pyrazole nucleus is a well-established pharmacophore, forming the core of many drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The discovery and development of pyrazole-based drugs have a rich history, and within this context, this compound has emerged as a valuable synthon. Its history is intrinsically linked to the ongoing quest for new therapeutic agents, where it provides a versatile scaffold for medicinal chemists to explore structure-activity relationships. Although not a widely studied end-product itself, its presence in complex molecules targeting a range of diseases suggests its utility has been recognized and exploited in various drug discovery programs.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |

| Molecular Weight | 168.19 g/mol | Calculated |

| XLogP3 | 0.4 | Estimated |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

| Exact Mass | 168.089877 g/mol | Calculated |

| Monoisotopic Mass | 168.089877 g/mol | Calculated |

| Topological Polar Surface Area | 50.9 Ų | Calculated |

| Heavy Atom Count | 12 | Calculated |

| Complexity | 199 | Calculated |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the 3,5-dimethyl-1H-pyrazole core, followed by its N-alkylation with a three-carbon carboxylic acid synthon. A common and efficient method for the alkylation step is the Michael addition of the pyrazole to an acrylate ester, followed by hydrolysis.

Synthesis of 3,5-dimethyl-1H-pyrazole

The precursor, 3,5-dimethyl-1H-pyrazole, is readily synthesized by the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate.

Experimental Protocol:

-

To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

-

The reaction is typically exothermic. After the addition is complete, stir the mixture at room temperature or with gentle heating for a specified time (e.g., 1-3 hours) to ensure the completion of the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield pure 3,5-dimethyl-1H-pyrazole.

Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate via Michael Addition

The N-alkylation of 3,5-dimethyl-1H-pyrazole can be achieved through a Michael addition reaction with an acrylic acid ester, such as ethyl acrylate, often in the presence of a base catalyst.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate.

-

To this mixture, add ethyl acrylate (1.0-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to a temperature ranging from ambient to reflux (e.g., 100°C) and stir for several hours (e.g., 6 hours)[1].

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve the ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a stoichiometric excess of a base, such as sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

-

The carboxylic acid product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Role in Drug Discovery and Biological Activity

While this compound itself is not a known therapeutic agent, its structural motif is present in a variety of compounds investigated for different pharmacological activities. The pyrazole ring is a bioisostere for various functional groups and can engage in hydrogen bonding and other non-covalent interactions with biological targets. The propanoic acid side chain provides a handle for further chemical modifications, such as amide bond formation, to create more complex molecules with improved potency and pharmacokinetic properties.

Compounds incorporating this moiety have been explored as:

-

Integrin Inhibitors: As part of larger molecules, this scaffold has been utilized in the development of antagonists for integrins, which are cell adhesion receptors involved in various physiological and pathological processes, including fibrosis and cancer.

-

Enzyme Inhibitors: The pyrazole core is a common feature in various enzyme inhibitors. The specific substitution pattern and the propanoic acid chain can be tailored to fit the active site of target enzymes.

-

Kinase Inhibitors: Pyrazole derivatives are frequently found in kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.

The biological activity of compounds containing the this compound fragment is highly dependent on the other substituents and the overall molecular architecture. The following table provides examples of biological activities of more complex molecules that contain this core structure.

| Compound Class | Target | Biological Activity |

| Aryl-substituted pyrazole derivatives | Tryptophan 2,3-dioxygenase (TDO2) | Potential for cancer and neurodegenerative disease treatment[2] |

| Pyrrolo[2,3-d]pyrimidine derivatives | Janus kinases (JAKs) | Treatment of autoimmune diseases and cancer[3] |

| Pyrazole azabicyclo[3.2.1]octane sulfonamides | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | Anti-inflammatory agents[4] |

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Role in a Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a drug containing the this compound moiety could act as a kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Conclusion

This compound is a synthetically accessible and versatile building block in medicinal chemistry. While its own history of discovery and biological profiling is not extensively documented, its importance is evident from its frequent appearance as a core fragment in a wide array of complex molecules targeting various diseases. The synthetic routes to this compound are well-established, primarily involving the robust Michael addition reaction. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound, its synthesis, and its potential applications in the design and discovery of novel therapeutic agents.

References

potential biological activity of pyrazole propanoic acid derivatives

An In-depth Technical Guide on the Potential Biological Activity of Pyrazole Propanoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of pyrazole propanoic acid derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented is collated from recent scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anti-inflammatory Activity

Pyrazole propanoic acid derivatives have emerged as significant candidates in the development of anti-inflammatory agents. Their mechanism of action often involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.

Quantitative Data for Anti-inflammatory Activity

A number of pyrazole-3-propanoic acid derivatives have shown potent inhibition of leukotriene (LT) biosynthesis and COX enzymes.[1][2]

| Compound | Target | IC50 (µM) | Reference |

| 15, 27-30, 32-37, 41, 42 | Leukotriene Biosynthesis | 1.6-3.5 | [1][2] |

| 32 | COX-1 | 2.5 | [1][2] |

| 35 | COX-1 | 0.041 | [1][2] |

| 42 | COX-1 | 0.3 | [1][2] |

| 43 | COX-1 | 0.9 | [1][2] |

| 44 | COX-1 | 0.014 | [1][2] |

| 4a, 4b, 8b, 8g | COX-2/5-LOX | Higher than celecoxib | [1] |

In addition to in vitro studies, certain compounds demonstrated significant in vivo anti-inflammatory activity, with some showing a better gastrointestinal safety profile than celecoxib and diclofenac sodium.[1]

Experimental Protocols

Inhibition of Leukotriene Biosynthesis in Human Neutrophils

-

Isolation of Neutrophils: Human polymorphonuclear leukocytes (PMNL) are isolated from peripheral blood of healthy donors using dextran sedimentation and density gradient centrifugation.

-

Incubation with Compounds: The isolated neutrophils are resuspended in a buffer and pre-incubated with the test pyrazole propanoic acid derivatives or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation of Leukotriene Production: Leukotriene biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

-

Extraction and Quantification: The reaction is stopped, and the leukotrienes are extracted from the supernatant using solid-phase extraction columns. The amount of LTB4 is then quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Calculation of IC50: The concentration of the compound that causes 50% inhibition of LTB4 production (IC50) is determined from dose-response curves.

Inhibition of COX-1 and COX-2 Activity

-

Enzyme Source: COX-1 from ram seminal vesicles and human recombinant COX-2 are commonly used.

-

Incubation: The test compounds are pre-incubated with the respective COX isoenzyme in a suitable buffer at a specific temperature and for a set duration.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

-

Calculation of IC50: The IC50 values are calculated by determining the concentration of the test compound required to inhibit PGE2 production by 50%.

Signaling Pathway

Caption: Inhibition of the Arachidonic Acid Cascade by Pyrazole Derivatives.

Anticancer Activity

Pyrazole derivatives have shown considerable potential as anticancer agents by targeting various cancer signaling pathways and cellular processes.[3]

Quantitative Data for Anticancer Activity

| Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Target/Mechanism | Reference |

| 40 (1,3-diarylpyrazole acrylamide derivative) | MeT-5a, SPC212, A549 | Not specified, but showed excellent antiproliferative activity | PI3K/AKT and MAPK/ERK pathways | [3] |

| 24 | Not specified | Not specified | EGFR inhibition, apoptosis induction, cell cycle arrest at S and G2/M phases | [3] |